An In-Depth Technical Guide to 2-Phenylethyl-D9-amine: Properties, Mechanism, and Application
An In-Depth Technical Guide to 2-Phenylethyl-D9-amine: Properties, Mechanism, and Application
This guide provides a comprehensive technical overview of 2-Phenylethyl-D9-amine, a deuterated isotopologue of phenethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, the mechanistic basis for its utility, and its practical applications, particularly as an internal standard in mass spectrometry-based bioanalysis.
Introduction: The Significance of Isotopic Labeling
In modern drug discovery and metabolic research, stable isotope labeling is an indispensable tool. The substitution of atoms with their heavier, non-radioactive isotopes allows for the precise tracking and quantification of molecules within complex biological matrices. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose. The introduction of deuterium into a drug candidate or metabolite can profoundly influence its metabolic fate, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis via mass spectrometry, as they are chemically identical to the analyte of interest but distinguishable by mass.[2]
2-Phenylethyl-D9-amine is the deuterated analog of phenethylamine, a trace amine that acts as a neuromodulator in the central nervous system.[3] This guide will explore the unique properties conferred by the nine deuterium atoms and how these properties are leveraged in a research and development setting.
Molecular Profile and Chemical Properties
2-Phenylethyl-D9-amine is structurally identical to phenethylamine, with the exception that all nine hydrogen atoms on the ethyl and phenyl moieties have been replaced with deuterium atoms. This high level of deuteration provides a significant mass shift, making it easily distinguishable from its non-deuterated counterpart in mass spectrometry.
Table 1: Chemical and Physical Properties of 2-Phenylethyl-D9-amine
| Property | Value | Source |
| Chemical Name | 2-Phenylethyl-d9-amine | [4] |
| Synonyms | Phenethylamine-d9, β-Aminoethylbenzene-d9 | [4] |
| Molecular Formula | C₈H₂D₉N | [4] |
| Molecular Weight | 130.24 g/mol | [4] |
| CAS Number | 342611-05-6 | [4] |
| Isotopic Enrichment | ≥98 atom % D | [4] |
| Unlabeled CAS No. | 64-04-0 | [4] |
| Physical Form | Not specified, typically a liquid or oil | [5][6] |
| Storage Conditions | Room temperature, stable under recommended conditions | [4] |
The Deuterium Kinetic Isotope Effect (KIE) in Phenethylamine Metabolism
The primary utility of deuterating phenethylamine stems from the Kinetic Isotope Effect. Phenethylamine is primarily metabolized in the body by monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of its substrates.[7] This enzymatic reaction involves the cleavage of a carbon-hydrogen (C-H) bond at the α-carbon (the carbon adjacent to the amine group).
The covalent bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond. This results in a slower rate of reaction for the deuterated molecule when this bond cleavage is the rate-determining step of the metabolic process.
Studies have demonstrated that deuteration of phenethylamine, particularly at the α and β positions, significantly protects the molecule from metabolism by MAO.[7] This leads to a longer persistence and higher concentration of the deuterated phenethylamine in the brain and other tissues compared to an equimolar dose of the non-deuterated compound.[7][8] This reduced metabolic rate is a direct manifestation of the KIE and is a critical principle exploited in the development of "deuterated drugs" to improve their pharmacokinetic profiles.[1]
Core Application: Internal Standard for Quantitative Bioanalysis
The most prevalent application for 2-Phenylethyl-D9-amine in drug development and clinical toxicology is its use as an internal standard (IS) for the quantification of endogenous or administered phenethylamine and its structural analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Expert Rationale: An ideal internal standard should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, but be clearly distinguishable by the mass spectrometer. 2-Phenylethyl-D9-amine fulfills these criteria perfectly:
-
Co-elution: It co-elutes with unlabeled phenethylamine under typical reversed-phase LC conditions.
-
Identical Extraction & Ionization: Its chemical properties are virtually identical to the analyte, ensuring that any loss during sample preparation or any variation in ionization efficiency (matrix effects) affects both the analyte and the IS to the same degree.
-
Mass Shift: The +9 Dalton mass difference provides a clear and unambiguous signal separation in the mass spectrometer, preventing any cross-talk or interference between the analyte and IS channels.[9]
By adding a known concentration of 2-Phenylethyl-D9-amine to every sample (e.g., plasma, urine, or tissue homogenate) at the very beginning of the workflow, one can calculate the concentration of the unlabeled analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method corrects for procedural variations and ensures high accuracy and precision.
Experimental Protocol: Quantification of Phenethylamine in Plasma using LC-MS/MS
This protocol outlines a standard, self-validating workflow for the use of 2-Phenylethyl-D9-amine as an internal standard.
1. Preparation of Standards and Samples:
- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both phenethylamine (analyte) and 2-Phenylethyl-D9-amine (IS) in methanol.
- Step 1.2 (Calibration Curve): Serially dilute the analyte stock solution to prepare calibration standards in a relevant concentration range (e.g., 1-1000 ng/mL) in control plasma.
- Step 1.3 (Internal Standard Spiking): Prepare a working IS solution (e.g., 100 ng/mL in methanol). Add a small, fixed volume (e.g., 10 µL) of this working IS solution to every 100 µL of calibration standard, quality control sample, and unknown study sample. Causality: This ensures a constant concentration of IS across all samples, forming the basis for ratiometric quantification.
2. Sample Extraction (Protein Precipitation):
- Step 2.1: To each 110 µL plasma sample (containing IS), add 330 µL of ice-cold acetonitrile. Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the analyte and IS into the supernatant.
- Step 2.2: Vortex each sample for 1 minute.
- Step 2.3: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Step 2.4: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Analysis:
- Step 3.1 (Chromatography): Inject the extracted sample onto a C18 analytical column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate phenethylamine from other matrix components.
- Step 3.2 (Mass Spectrometry): Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
- Analyte MRM Transition: Monitor the transition for phenethylamine, e.g., Q1: 122.1 m/z → Q3: 105.1 m/z.
- IS MRM Transition: Monitor the transition for 2-Phenylethyl-D9-amine, e.g., Q1: 131.2 m/z → Q3: 110.1 m/z. Trustworthiness: The specificity of MRM ensures that only the molecules with the correct precursor and product ion masses are detected, providing a highly selective and self-validating measurement.
4. Data Analysis:
- Step 4.1: Integrate the peak areas for both the analyte and the IS.
- Step 4.2: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.
- Step 4.3: Plot the Peak Area Ratio versus the known concentration for the calibration standards and fit a linear regression.
- Step 4.4: Interpolate the concentrations of the unknown samples from their Peak Area Ratios using the generated calibration curve.
Visualization of the Bioanalytical Workflow
Caption: Workflow for analyte quantification using a deuterated internal standard.
Synthesis and Characterization
The synthesis of selectively deuterated amines, including phenethylamines, can be achieved through various methods. A notable approach involves a domino keteniminium/iminium activation sequence using deuterated or non-deuterated triethylsilane, which allows for high levels of deuterium incorporation at specific positions with excellent functional group tolerance.[3]
Characterization and confirmation of isotopic enrichment are typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence of deuterium.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the correct mass of the deuterated molecule and provides information on the level of isotopic purity.[12][13]
Conclusion
2-Phenylethyl-D9-amine is a powerful tool for researchers in pharmacology, toxicology, and drug metabolism. Its utility is rooted in the fundamental principles of the kinetic isotope effect and the requirements for an ideal internal standard in mass spectrometry. By providing a stable, chemically identical, yet mass-shifted analog of phenethylamine, it enables highly accurate, precise, and robust quantification of this important neuromodulator and related compounds in complex biological systems. Understanding the chemical properties and the rationale behind its application, as detailed in this guide, is crucial for its effective implementation in a scientific setting.
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